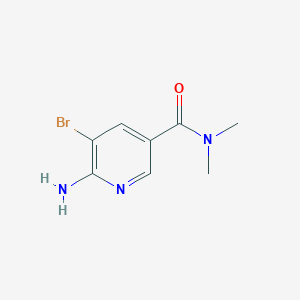
6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide is a chemical compound with the molecular formula C8H10BrN3O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide typically involves the bromination of 6-amino-N,N-dimethylpyridine-3-carboxamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions usually require controlled temperatures to avoid over-bromination and to ensure the selective bromination at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine and amino groups play crucial roles in binding to the target sites, while the pyridine ring provides structural stability. The exact molecular targets and pathways would vary based on the specific derivative and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
- 5-bromo-4,6-dimethyl-2-pyridinamine
- 6-amino-3-bromo-2,4-lutidine
- 2-amino-5-bromo-4,6-dimethylpyridine
Uniqueness
6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide is unique due to the presence of both the bromine and amino groups on the pyridine ring, along with the N,N-dimethylcarboxamide moiety. This combination of functional groups provides distinct reactivity and binding properties, making it valuable for specific applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C8H10BrN3O |
|---|---|
Peso molecular |
244.09 g/mol |
Nombre IUPAC |
6-amino-5-bromo-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H10BrN3O/c1-12(2)8(13)5-3-6(9)7(10)11-4-5/h3-4H,1-2H3,(H2,10,11) |
Clave InChI |
GUFFJZFWIJFACE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC(=C(N=C1)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


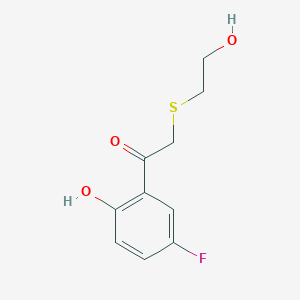
![Potassium trifluoro({[4-(fluoromethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13482566.png)
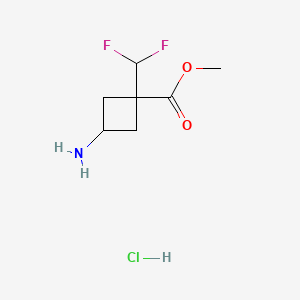
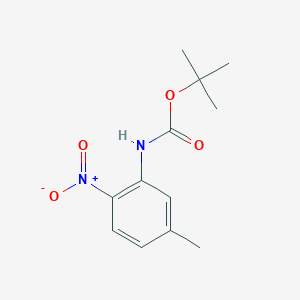
![N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13482592.png)


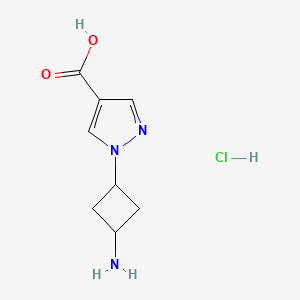
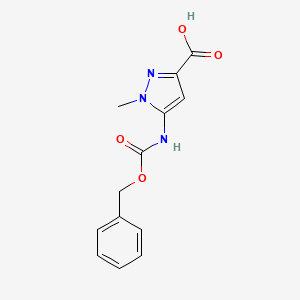
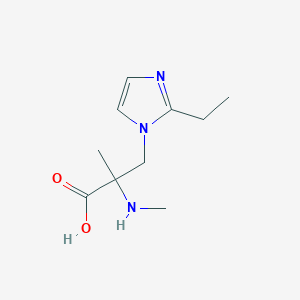
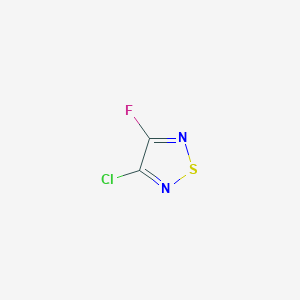

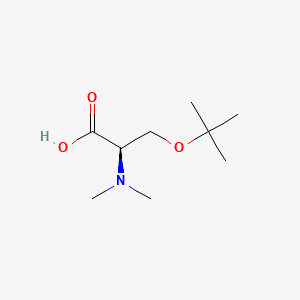
![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)
